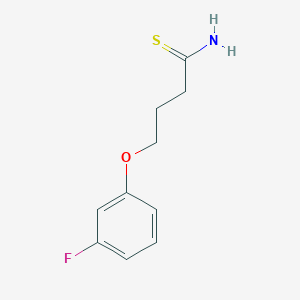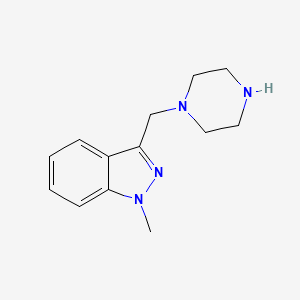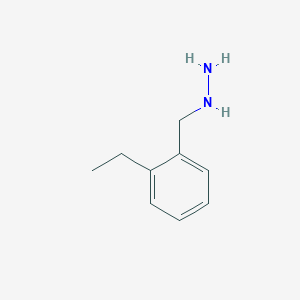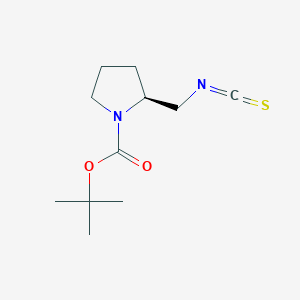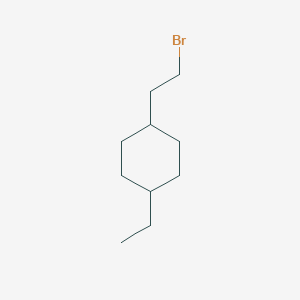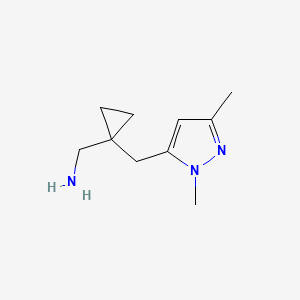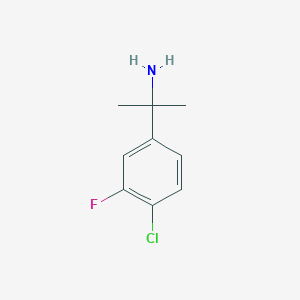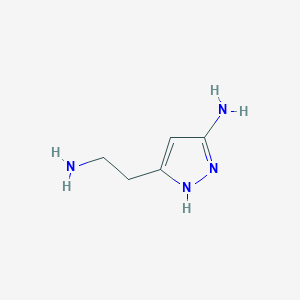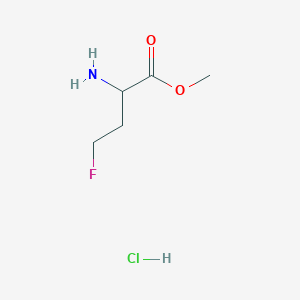
2-bromo-N-methyl-3-(trifluoromethyl)anilinehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-N-methyl-3-(trifluoromethyl)anilinehydrochloride is a chemical compound characterized by the presence of a bromine atom, a trifluoromethyl group, and an amine group, all attached to a benzene ring. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the bromination of N-methyl-3-(trifluoromethyl)aniline followed by the addition of hydrochloric acid. The reaction conditions typically involve the use of bromine in an inert solvent, such as dichloromethane, under controlled temperature and pressure to ensure the selective addition of the bromine atom.
Industrial Production Methods: On an industrial scale, the production of 2-bromo-N-methyl-3-(trifluoromethyl)anilinehydrochloride involves large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and monitoring of reaction conditions helps in maintaining the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-N-methyl-3-(trifluoromethyl)anilinehydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium hydroxide (NaOH) or potassium iodide (KI).
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of amines or alcohols.
Substitution: Substitution reactions can produce various derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Bromo-N-methyl-3-(trifluoromethyl)anilinehydrochloride is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, a reagent in chemical reactions, and a precursor for the synthesis of pharmaceuticals and agrochemicals. Its applications extend to the development of new materials, catalysts, and intermediates in various industrial processes.
Mecanismo De Acción
The mechanism by which 2-bromo-N-methyl-3-(trifluoromethyl)anilinehydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its trifluoromethyl group enhances its reactivity and stability, making it a valuable tool in medicinal chemistry for the design of new drugs.
Comparación Con Compuestos Similares
2-Bromo-N-methyl-3-(trifluoromethyl)anilinehydrochloride is unique due to its combination of functional groups. Similar compounds include:
2-Bromo-N-ethyl-3-(trifluoromethyl)anilinehydrochloride
2-Bromo-N-methyl-4-(trifluoromethyl)anilinehydrochloride
2-Bromo-N-methyl-3-(chloromethyl)anilinehydrochloride
These compounds share structural similarities but differ in the nature of the substituents on the benzene ring, leading to variations in their chemical properties and applications.
Propiedades
Fórmula molecular |
C8H8BrClF3N |
|---|---|
Peso molecular |
290.51 g/mol |
Nombre IUPAC |
2-bromo-N-methyl-3-(trifluoromethyl)aniline;hydrochloride |
InChI |
InChI=1S/C8H7BrF3N.ClH/c1-13-6-4-2-3-5(7(6)9)8(10,11)12;/h2-4,13H,1H3;1H |
Clave InChI |
JBULRFJHWXTWAX-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CC=CC(=C1Br)C(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(4-Methoxy-2-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B15321297.png)

![1-Ethynyl-7-oxa-2-azaspiro[3.5]nonane,trifluoroaceticacid](/img/structure/B15321311.png)
![(1S,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B15321316.png)
